molecular formula C8H15NO B1315296 1-Isopropylpiperidin-3-one CAS No. 77799-73-6

1-Isopropylpiperidin-3-one

Cat. No.: B1315296
CAS No.: 77799-73-6
M. Wt: 141.21 g/mol
InChI Key: CYQIRCHOEWIART-UHFFFAOYSA-N
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Description

1-Isopropylpiperidin-3-one is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidin-3-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-3-one with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidin-3-one, followed by the addition of isopropyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield 1-Isopropylpiperidin-3-ol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxides.

    Reduction: 1-Isopropylpiperidin-3-ol.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been explored for its potential biological activity, including its role as a building block for bioactive molecules.

    Medicine: Research has indicated its potential in drug development, particularly for neurological conditions such as Parkinson’s disease.

    Industry: It is used in the production of pharmaceuticals and fine chemicals, where its reactivity and stability are advantageous.

Comparison with Similar Compounds

    1-Isopropylpiperidin-3-ylmethanol: This compound is structurally similar but contains an additional hydroxyl group, which can influence its reactivity and biological activity.

    Piperidin-3-one: The parent compound without the isopropyl group, which has different chemical properties and applications.

Uniqueness: 1-Isopropylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group can influence its lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-propan-2-ylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQIRCHOEWIART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506997
Record name 1-(Propan-2-yl)piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77799-73-6
Record name 1-(Propan-2-yl)piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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